

Application Notes and Protocols for OICR12694 Administration in Mice

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Compound of Interest

Compound Name: OICR12694

Cat. No.: B10856262

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Introduction

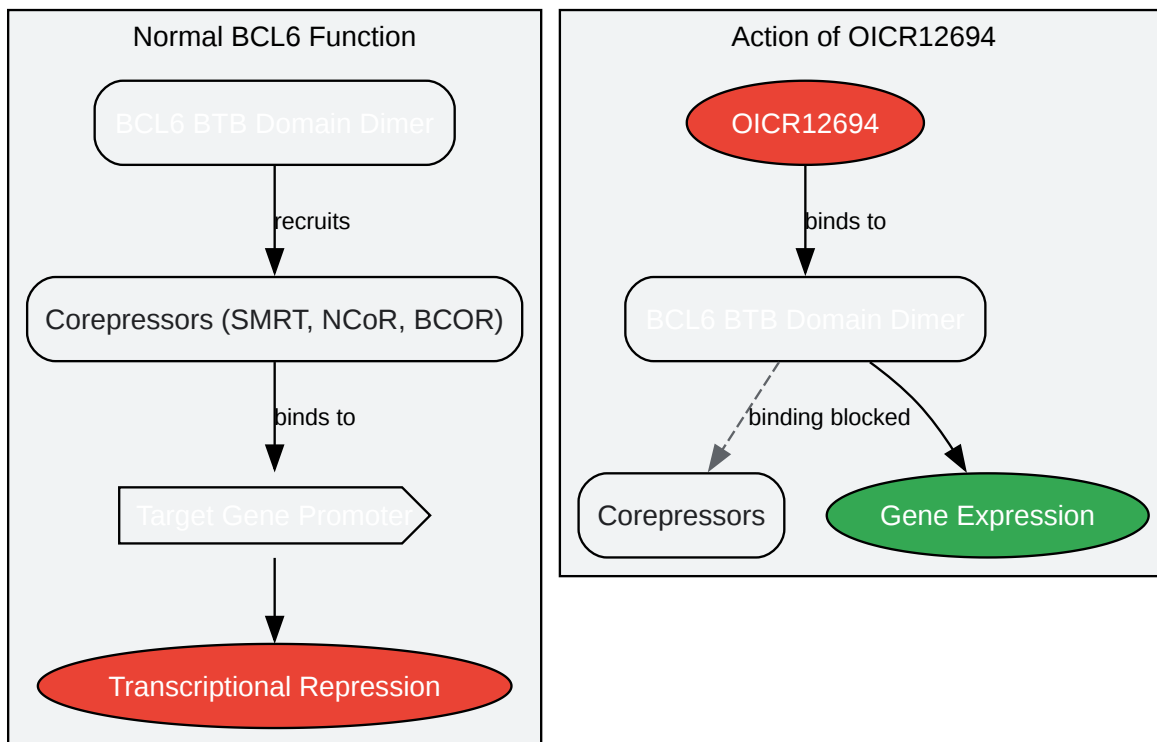
OICR12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1][2][3] BCL6 is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] **OICR12694** disrupts the protein-protein interaction between BCL6 and its corepressors, leading to the reactivation of BCL6 target genes and subsequent anti-proliferative effects in BCL6-dependent cancer cells.[1] Preclinical data indicates that **OICR12694** has a favorable pharmacokinetic profile and is orally bioavailable, making it a promising candidate for in vivo studies.[1][2][4]

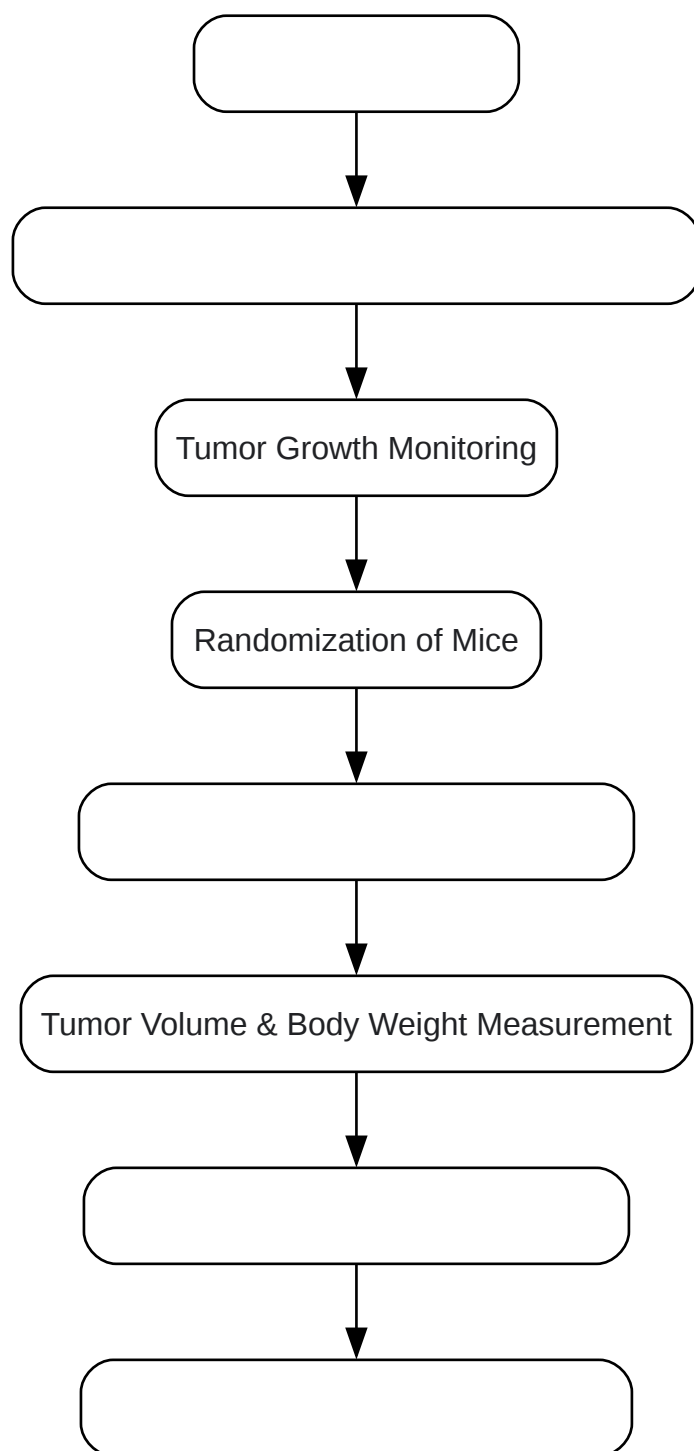
These application notes provide detailed protocols for the dosage and administration of **OICR12694** in mice for pharmacokinetic and efficacy studies, particularly in the context of DLBCL xenograft models.

Mechanism of Action: BCL6 Inhibition

The following diagram illustrates the mechanism of action of **OICR12694**. BCL6 homodimerizes via its BTB domain and recruits corepressors like SMRT, NCoR, and BCOR. This complex then binds to specific DNA sequences, repressing the transcription of target genes involved in cell cycle control, DNA damage response, and differentiation. **OICR12694** binds to the lateral

groove of the BCL6 BTB domain, preventing the recruitment of corepressors and thereby inhibiting its transcriptional repressor function.





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References

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- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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